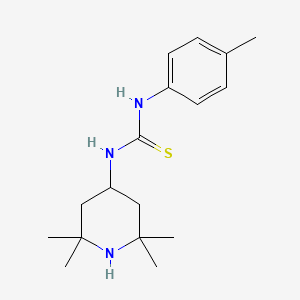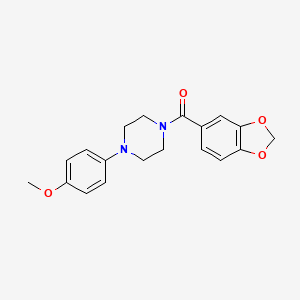
N-(3-hydroxy-3-phenylpropyl)-N-methyl-3-(4H-1,2,4-triazol-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-hydroxy-3-phenylpropyl)-N-methyl-3-(4H-1,2,4-triazol-4-yl)benzamide is a chemical compound that has recently gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as HPPB and has been found to exhibit various biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of HPPB involves its ability to selectively bind to the dopamine D3 receptor. This binding prevents dopamine from binding to the receptor, which leads to a decrease in the activity of the reward and motivation pathways in the brain. This decrease in activity is thought to be responsible for the potential therapeutic effects of HPPB in the treatment of addiction and related disorders.
Biochemical and Physiological Effects
HPPB has been found to exhibit various biochemical and physiological effects. In addition to its selective binding to the dopamine D3 receptor, HPPB has also been found to exhibit high affinity for the dopamine D2 receptor. This dual binding ability makes HPPB a potential candidate for the treatment of various neurological disorders. Additionally, HPPB has been found to exhibit anti-inflammatory and antioxidant properties, which may have potential therapeutic applications in the treatment of various inflammatory disorders.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using HPPB in lab experiments is its selectivity for the dopamine D3 receptor. This selectivity allows for more targeted research into the role of the dopamine D3 receptor in addiction and related disorders. Additionally, HPPB has been found to exhibit low toxicity, which makes it a relatively safe compound to use in lab experiments.
One of the limitations of using HPPB in lab experiments is its limited availability. HPPB is a relatively new compound, and its synthesis method is complex and time-consuming. This limits the amount of HPPB that can be produced and used in lab experiments.
Future Directions
There are several future directions for research on HPPB. One potential direction is to investigate its potential therapeutic effects in the treatment of addiction and related disorders. Another potential direction is to investigate its potential anti-inflammatory and antioxidant properties in the treatment of various inflammatory disorders. Additionally, further research is needed to explore the potential limitations and side effects of HPPB in lab experiments and its potential for clinical use.
Synthesis Methods
The synthesis method for HPPB involves a multi-step process that utilizes various reagents and solvents. The first step involves the reaction of 3-(4H-1,2,4-triazol-4-yl)benzoic acid with thionyl chloride to form 3-(4H-1,2,4-triazol-4-yl)benzoyl chloride. The second step involves the reaction of 3-(4H-1,2,4-triazol-4-yl)benzoyl chloride with N-methyl-3-aminopropylamine to form N-methyl-3-(3-(4H-1,2,4-triazol-4-yl)benzamido)propylamine. The final step involves the reaction of N-methyl-3-(3-(4H-1,2,4-triazol-4-yl)benzamido)propylamine with 3-bromobenzaldehyde to form N-(3-hydroxy-3-phenylpropyl)-N-methyl-3-(4H-1,2,4-triazol-4-yl)benzamide.
Scientific Research Applications
HPPB has been found to exhibit various scientific research applications. One of the primary applications of HPPB is in the field of neuroscience. HPPB has been found to act as a selective antagonist of the dopamine D3 receptor, which plays a crucial role in reward and motivation pathways in the brain. This makes HPPB a potential candidate for the development of drugs to treat addiction and other related disorders.
properties
IUPAC Name |
N-(3-hydroxy-3-phenylpropyl)-N-methyl-3-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-22(11-10-18(24)15-6-3-2-4-7-15)19(25)16-8-5-9-17(12-16)23-13-20-21-14-23/h2-9,12-14,18,24H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWUNAMSUYPOHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(C1=CC=CC=C1)O)C(=O)C2=CC(=CC=C2)N3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxy-3-phenylpropyl)-N-methyl-3-(4H-1,2,4-triazol-4-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-fluoro-N~2~-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-N~4~,N~4~-dimethylpyrimidine-2,4-diamine](/img/structure/B5687003.png)
![methyl 4-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}pentanoate](/img/structure/B5687005.png)
![1-[(4-chloro-1-methyl-1H-pyrrol-2-yl)carbonyl]-3-methyl-3-phenylpiperidine](/img/structure/B5687017.png)
![2-(4-methoxyphenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5687022.png)
![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B5687024.png)


![4-methyl-N-[2-(4-morpholinyl)ethyl]-3-nitrobenzamide](/img/structure/B5687049.png)
![[(3aS*,10aS*)-2-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol](/img/structure/B5687056.png)
![2-methyl-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole](/img/structure/B5687064.png)

![[(3R*,4R*)-1-[3-(methylsulfonyl)propanoyl]-4-(1-piperidinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5687081.png)
![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B5687096.png)